molecular formula C12H7ClFN3 B11866373 5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine CAS No. 1956370-53-8

5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11866373
CAS No.: 1956370-53-8
M. Wt: 247.65 g/mol
InChI Key: ZMWRFDLWJMKZOZ-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-amino-5-chloropyrazole with 3-fluorobenzaldehyde under acidic conditions to form the desired compound .

Industrial Production Methods: large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: In biological research, 5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting various kinases, which are crucial in cell signaling pathways .

Medicine: The compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a potential candidate for the development of new anticancer drugs .

Industry: In the industrial sector, the compound’s unique photophysical properties make it useful in the development of fluorescent probes and materials for optoelectronic applications .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for further functionalization, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

1956370-53-8

Molecular Formula

C12H7ClFN3

Molecular Weight

247.65 g/mol

IUPAC Name

5-chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H7ClFN3/c13-11-4-5-17-12(16-11)10(7-15-17)8-2-1-3-9(14)6-8/h1-7H

InChI Key

ZMWRFDLWJMKZOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C3N=C(C=CN3N=C2)Cl

Origin of Product

United States

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